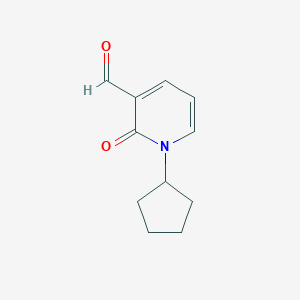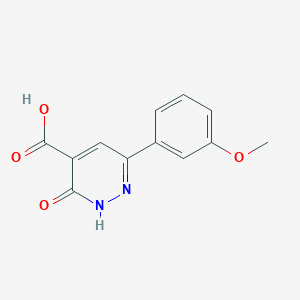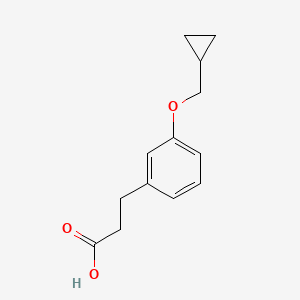
2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid
Descripción general
Descripción
2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid, commonly referred to as BTA, is an organic compound with a wide range of applications in scientific research. BTA is a versatile molecule that can be used as a starting material in organic synthesis, as a reagent in biochemistry, and as a tool to study the properties of various biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis of Orally Active CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate (Ikemoto et al., 2005).
Bromine Transfer in Tropone Derivatives : Wakabayashi et al. (1985) explored the intermolecular bromine transfer in 2-amino-7-bromotropone derivatives, which can lead to various products depending on the reaction conditions (Wakabayashi et al., 1985).
Development of Constrained Opioid Peptide Analogues : Ballet et al. (2005) synthesized conformationally restricted dipeptidic moieties using 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba)-Gly, which showed significant affinity and selectivity towards opioid mu- and delta-receptors (Ballet et al., 2005).
Chemical Reactions and Mechanisms
Friedel-Crafts Acylation in Nitrogen Heterocycles : Ishihara et al. (1994) studied the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, which is crucial for synthesizing inhibitors of acetylcholinesterase (Ishihara et al., 1994).
Reactivity of Troponoids with o-Aminophenol : Nozoe et al. (1979) investigated the reaction of 2-bromo-7-methoxytropone with o-aminophenol, leading to various products through bromine migration and ring closure mechanisms (Nozoe et al., 1979).
Drug Development and Kinase Inhibition
Synthesis of Kinase Inhibitors : Naganathan et al. (2015) reported the process development for a scalable synthesis of 7-bromobenzoxazepine, a core component in several kinase inhibitors (Naganathan et al., 2015).
Synthesis of Vasopressin V2 Receptor Agonist : Ohtani et al. (2002) described an enantioselective synthesis of a key intermediate for the vasopressin V2 receptor agonist OPC-51803, which involved the use of the related compound (Ohtani et al., 2002).
Additional Applications
Synthesis of Constrained Analogues of Opioid Peptide : Ballet et al. (2005) focused on the synthesis and biological evaluation of constrained analogues of opioid peptides using the 4-amino-2-benzazepin-3-one scaffold (Ballet et al., 2005).
Synthesis of 14C-labeled and Stable Isotope-labeled Compounds : Chaudhuri et al. (1988) described the synthesis of a 14C-labeled and two stable isotope-labeled analogs of CGS 16617, using tetrahydro-3-bromo-1-benzazepin-2-one (Chaudhuri et al., 1988).
Propiedades
IUPAC Name |
2-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBGWITZXXPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)


![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)


![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)

![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)


![2-[2-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1470311.png)
